molecular formula C17H16ClNO3S B2497948 ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 299953-35-8

ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2497948
CAS No.: 299953-35-8
M. Wt: 349.83
InChI Key: IEZDBNMRQJCBOE-UHFFFAOYSA-N
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Description

This compound belongs to a class of functionalized thiophene derivatives, characterized by a cyclopenta[b]thiophene core modified with an ethyl ester group at position 3 and a 4-chlorobenzoyl-substituted amino group at position 2. Its synthesis typically begins with ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 4815-29-6, ), which undergoes acylation using 4-chlorobenzoyl chloride or analogous reagents ( ).

Properties

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S/c1-2-22-17(21)14-12-4-3-5-13(12)23-16(14)19-15(20)10-6-8-11(18)9-7-10/h6-9H,2-5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZDBNMRQJCBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H14ClN2O3S
  • Molecular Weight : 334.80 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thiophene have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Case Study : A study demonstrated that a related thiophene compound inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway, highlighting the potential of thiophene derivatives in cancer therapy .

Allosteric Modulation

The compound has been studied for its role as an allosteric enhancer of the A1 adenosine receptor. This receptor is involved in numerous physiological processes including cardiac function and neurotransmitter release. The allosteric modulation by this compound suggests a unique mechanism that can enhance the natural response to adenosine without directly activating the receptor.

Research Findings :

  • Binding Affinity : this compound demonstrated a significant increase in binding affinity for the A1 receptor compared to non-modulated states.
  • Functional Studies : In vitro studies showed that this compound can potentiate agonist binding, thereby enhancing receptor activity .

Pharmacological Profile

The pharmacological profile of this compound includes:

Activity Effect
AnticancerInduces apoptosis in cancer cells
Allosteric enhancementIncreases A1 receptor activity
AntimicrobialExhibits moderate antibacterial properties

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, although further investigation is needed to establish its efficacy against specific bacterial strains.

Comparison with Similar Compounds

Substituent Variations on the Acylated Amino Group

Modifications to the acyl group significantly alter physicochemical and biological properties. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
Ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-Cl-benzoyl ~C₁₆H₁₅ClNO₃S* ~336.8 High lipophilicity; potential anticancer activity
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-phenylbenzoyl C₂₃H₂₁NO₃S 391.5 Increased aromatic bulk; reduced solubility
Ethyl 2-{[4-(diethylsulfamoyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-diethylsulfamoyl-benzoyl C₂₃H₂₉N₂O₅S₂ 509.6 Polar sulfamoyl group enhances hydrogen bonding
Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 2,4-dichlorophenoxyacetyl C₁₈H₁₇Cl₂NO₄S 414.3 Dichlorophenoxy chain; herbicidal potential

*Inferred from structural data in and ester group addition.

Key Observations :

  • Chlorine Substitution : The 4-chloro derivative exhibits higher lipophilicity (LogP ~5.9, similar to ), favoring cellular uptake but possibly limiting aqueous solubility.
  • Phenyl vs. Chlorine : Bulky phenyl groups (e.g., ) may hinder diffusion through membranes compared to smaller halogens.

Ester Group Modifications

Replacing the ethyl ester with methyl or other groups impacts metabolic stability and solubility:

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties References
Methyl 2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Methyl C₂₂H₂₀N₂O₃S 400.5 Reduced steric hindrance; faster hydrolysis
Ethyl 2-{[4-(methyloxy)-4-oxobutanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Ethyl C₁₅H₁₉NO₅S 325.4 Extended aliphatic chain; altered pharmacokinetics

Key Observations :

  • Ethyl vs. Methyl Esters : Ethyl esters generally confer longer half-lives due to slower enzymatic cleavage compared to methyl esters ( ).
  • Complex Chains : Branched or oxygenated chains (e.g., ) may improve solubility but reduce bioavailability.

Thioureido and Heterocyclic Derivatives

Replacing the benzoyl group with thioureido or heterocyclic moieties introduces distinct bioactivity:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Phenylthioureido C₁₇H₁₇N₃O₂S₂ 367.5 Antifungal/antibacterial activity
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Hydroxyphenyl-oxoethyl C₂₀H₂₄N₂O₅S 412.5 Polar hydroxyl group; moderate yield (22%)

Key Observations :

  • Thioureido Derivatives : Exhibit broad-spectrum antimicrobial activity due to sulfur’s electron-rich nature ( ).
  • Hydroxyl Groups : Enhance water solubility but may require protection during synthesis ( ).

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